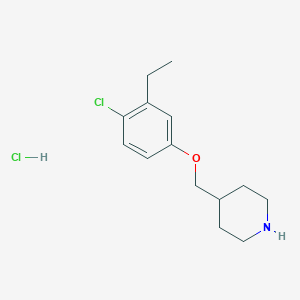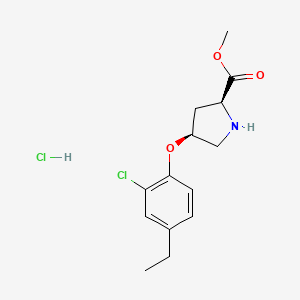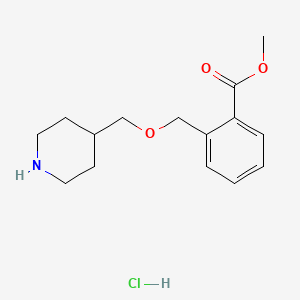
N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride
Übersicht
Beschreibung
N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. The process may include steps such as:
Alkylation: Piperidine is reacted with an alkyl halide (e.g., propyl bromide) in the presence of a base (e.g., sodium hydride) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems are employed to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. It is being investigated for its potential use in treating various medical conditions, including neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Wirkmechanismus
The mechanism of action of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
Comparison: N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is unique due to its specific alkylation pattern and the presence of the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Eigenschaften
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBURYFRTJCKBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)



![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)



![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)

![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)

